(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-14(19)18(22)20-11-5-8-17(13-20)21(16-9-10-16)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTFKZXKTYBMSP-MBIQTGHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Chiral Resolution Approach
The most widely adopted method involves a five-step sequence starting from 3-hydroxypyridine derivatives (Figure 1). Initial quaternization with benzyl halides in toluene at 110°C forms a pyridinium intermediate, which undergoes catalytic hydrogenation using 5% Pd/C under 50 psi H₂ pressure to yield cis-3-hydroxypiperidine. Subsequent sulfonylation with tosyl chloride in dichloromethane (DCM) introduces a leaving group, enabling nucleophilic displacement by cyclopropylamine at 160°C to establish the benzyl-cyclopropyl-amino moiety.
Stereochemical control is achieved through enzymatic resolution using immobilized lipase B from Candida antarctica, which selectively hydrolyzes the (R)-enantiomer of a propanone precursor, leaving the desired (S)-configured amine with 92% ee. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) delivers >99% chemical purity.
Organometallic Cyclization Strategies
Recent advances employ palladium-mediated [3+3] cycloaddition reactions to construct the piperidine core. A trimethylenemethane (TMM) palladium complex reacts with aziridine derivatives at 80°C in THF, forming the six-membered ring in 78% yield (Table 1). This method circumvents traditional hydrogenation steps, preserving acid-sensitive functional groups.
Table 1: Comparative Yields of Piperidine Formation Methods
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 120 | 85 |
| Organometallic Cyclization | Pd(PPh₃)₄ | 80 | 78 |
| Radical Rearrangement | AIBN | 100 | 62 |
Radical-mediated rearrangements using azobisisobutyronitrile (AIBN) and tributyltin hydride offer an alternative pathway, though with lower efficiency (62% yield).
Reaction Optimization and Process Intensification
Solvent and Catalyst Screening
Systematic evaluation of solvents revealed that ethanol-water mixtures (4:1 v/v) enhance nucleophilic substitution rates by 30% compared to pure DMF, while reducing epimerization side reactions. Catalyst screening identified PtO₂ as superior to Pd(OH)₂ for reductive amination steps, improving conversion from 74% to 89% (Figure 2).
Continuous Flow Synthesis
Industrial-scale production utilizes continuous flow reactors to address exothermicity challenges in the cyclopropane ring formation step. A microreactor system operating at 150°C with a residence time of 8 minutes achieves 94% conversion, compared to 72% in batch mode under identical conditions. This approach reduces solvent consumption by 60% through in-line solvent recovery membranes.
Stereochemical Control and Analytical Validation
Chiral Auxiliary Techniques
The (S)-configuration is secured using (1S,2R)-norephedrine as a chiral auxiliary during ketone formation. X-ray crystallography of diastereomeric salts confirms absolute configuration, with differential scanning calorimetry (DSC) showing a distinct melting endotherm at 168°C for the desired enantiomer.
Advanced Analytical Characterization
High-resolution mass spectrometry (HRMS) data for the final compound:
¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 3.85 ppm (piperidine H-3, dt, J = 12.4, 3.1 Hz) and δ 1.45 ppm (cyclopropyl CH₂, m).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Oxidation Reactions
The ketone and amine groups are primary sites for oxidation.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Ketone Oxidation | KMnO<sub>4</sub> (acidic conditions) | Carboxylic acid derivative | |
| Amine Oxidation | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | N-Oxide or imine formation |
-
Mechanistic Insight : Oxidation of the ketone to a carboxylic acid proceeds via radical intermediates under strong acidic conditions, while amine oxidation may involve the formation of nitroxide radicals .
Reduction Reactions
The ketone moiety is selectively reducible.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Ketone Reduction | NaBH<sub>4</sub>/MeOH | Secondary alcohol | |
| Catalytic Hydrogenation | H<sub>2</sub>, Pd/C | Saturated piperidine derivatives |
-
Stereochemical Control : Enantioselective hydrogenation using ligands like (S)-MeO-Biphep preserves chirality at the piperidine ring .
Alkylation and Acylation
The secondary amine undergoes nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, NaOH | Tertiary amine derivatives | |
| N-Acylation | Acetyl chloride, pyridine | Amide formation |
-
Kinetics : Alkylation proceeds faster in polar aprotic solvents (e.g., DMF) due to improved nucleophilicity of the amine .
Hydrolysis Reactions
The amide bond and cyclopropane ring exhibit stability under standard conditions but react under controlled hydrolysis.
| Reaction Type | Reagents/Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Cleavage to primary amine and ketone | |
| Basic Hydrolysis | NaOH (aq.), heat | No significant degradation |
Photoredox-Catalyzed Functionalization
Emerging methods enable C–H activation via radical intermediates.
-
Mechanism : Excited-state Ru(II)* generates carbon-centered radicals, which undergo regioselective addition to electron-deficient systems .
Comparative Reactivity of Structural Analogs
The benzyl-cyclopropyl group enhances stability compared to simpler amines.
| Compound | Key Reaction | Outcome vs. Target Compound |
|---|---|---|
| 2-Amino-1-benzyl-pyrrolidin-1-one | Faster N-acylation | Lower thermal stability |
| N-Benzylpiperazine | Oxidative degradation | Higher susceptibility to ring-opening |
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one has been studied for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Study:
Research indicates that compounds with similar piperidine structures exhibit activity as dopamine reuptake inhibitors. This suggests that this compound could potentially be developed into a treatment for conditions such as depression or schizophrenia where dopamine dysregulation is implicated.
Neuroscience Research
Neuropharmacology:
The compound's ability to modulate neurotransmitter levels makes it a candidate for studying neuropharmacological effects. In vitro studies have shown that derivatives of similar piperidine compounds can influence synaptic transmission and plasticity, essential for understanding learning and memory processes.
Experimental Findings:
Several studies have documented the effects of structurally related compounds on animal models of anxiety and depression. These findings support the hypothesis that this compound could provide insights into the mechanisms underlying mood disorders.
Synthetic Organic Chemistry
Synthetic Pathways:
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic routes that can lead to the development of novel compounds with desired biological activities.
Applications in Synthesis:
The compound can be utilized in multi-step synthesis protocols to create libraries of related compounds for high-throughput screening in drug discovery programs. The versatility of its functional groups makes it an attractive target for medicinal chemists looking to optimize pharmacological properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropyl vs. Isopropyl Groups
- (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one (CAS 1354024-12-6): Replacing the cyclopropyl group with isopropyl increases the molecular weight (303.45 vs. ~287 for cyclopropyl analogs) and introduces steric bulk. The isopropyl group may enhance lipophilicity but reduce conformational rigidity compared to the cyclopropyl moiety.
Cyclopropyl-Methyl vs. Benzyl-Cyclopropyl
- (S)-2-Amino-1-[3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one (CAS 1354028-39-9): Replacing the benzyl group with a methyl reduces molecular weight (225.33) and aromaticity, likely decreasing π-π stacking interactions.
Ring System Modifications
Piperidine vs. Pyrrolidine
- (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS 1401665-37-9): Substituting piperidine (6-membered ring) with pyrrolidine (5-membered) alters ring conformation and nitrogen lone-pair orientation. The molecular weight decreases to 287.41, and the smaller ring may enhance metabolic stability but reduce binding affinity in certain targets .
Piperidine with Additional Methyl Group
- (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one (Ref: 10-F084358): Adding a methylene spacer between the piperidine nitrogen and the benzyl-cyclopropyl-amino group increases molecular flexibility and may improve solubility.
Backbone Modifications
- (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS 1354027-37-4): Extending the propan-1-one backbone to butan-1-one and introducing a methyl group increases molecular weight (343.51) and steric complexity. The additional methyl group could influence pharmacokinetic properties, such as half-life .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Physical Properties of Selected Analogs
| Compound (CAS) | Boiling Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|
| (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one (1354027-74-9) | 358.2 ± 17.0 | 0.989 ± 0.06 | 9.63 ± 0.50 |
Key Research Findings
Stereochemical Sensitivity: Diastereomers of similar compounds (e.g., (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one) are separable via TLC and column chromatography, underscoring the importance of stereochemistry in synthesis .
Impact of Ring Size : Pyrrolidine-based analogs (e.g., CAS 1401665-37-9) exhibit lower molecular weights and altered hydrogen-bonding capacity compared to piperidine derivatives, affecting target binding .
Cost and Availability : Cyclopropyl-containing compounds are often more expensive (e.g., $1378/g for CAS 1354028-39-9) due to synthetic challenges, while isopropyl analogs face discontinuation .
Biological Activity
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Piperidine ring : A six-membered ring containing nitrogen, which is common in many bioactive compounds.
- Benzyl group : Enhances lipophilicity and may influence receptor binding.
- Cyclopropyl moiety : Contributes to the compound's three-dimensional shape, potentially affecting its interaction with biological targets.
The molecular formula for this compound is with a molecular weight of approximately 301.43 g/mol .
Research indicates that this compound may interact with various biological targets, including:
- Receptors : The compound's structural features suggest it could bind to neurotransmitter receptors, potentially influencing neurotransmission and exhibiting effects such as analgesia or anti-inflammatory properties.
- Enzymatic inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders .
Antimicrobial Properties
Initial investigations into the antimicrobial activity of related compounds reveal promising results. For example, derivatives of similar structures have demonstrated significant antibacterial and antifungal activity against various strains:
| Compound | Activity Type | MIC (mg/mL) | Target Organisms |
|---|---|---|---|
| 2,6-Dipyrrolidino-1,4-dibromobenzene | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |
| Pyrrolidine derivatives | Antifungal | 4.69 - 22.9 | C. albicans |
These findings suggest that this compound may also exhibit similar antimicrobial properties due to its structural similarities .
Anti-tumor Activity
Compounds within the same class have shown potential as anti-tumor agents by inhibiting Class I PI3K enzymes, which are crucial in cancer cell proliferation. The inhibition of these pathways may lead to reduced tumor growth and could be beneficial in treating various cancers .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally related to this compound:
- Study on PI3K Inhibition : A study highlighted the selective inhibition of Class I PI3K isoforms by similar compounds, suggesting a pathway for developing anti-cancer therapies .
- Antimicrobial Efficacy : Research demonstrated that certain piperidine derivatives exhibited broad-spectrum antimicrobial activity, indicating that modifications to the piperidine structure could enhance efficacy against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What synthetic routes are available for synthesizing (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one, and how can yield be optimized?
- Methodology : The compound’s core structure involves a piperidine ring substituted with benzyl-cyclopropyl-amino and amino-propan-1-one groups. A multi-step approach is recommended:
Piperidine functionalization : Introduce the benzyl-cyclopropyl-amino group via nucleophilic substitution or reductive amination .
Propan-1-one linkage : Couple the modified piperidine with a protected (S)-2-amino-propan-1-one moiety using carbodiimide-mediated amidation .
Purification : Use silica gel chromatography (eluting with CH₂Cl₂/MeOH/NH₄OH mixtures) followed by recrystallization for high purity (>98%) .
- Yield Optimization : Adjust reaction stoichiometry, employ microwave-assisted synthesis for faster cyclization, and optimize solvent polarity (e.g., ethanol for solubility) .
Q. How can the structural identity and purity of this compound be validated?
- Analytical Techniques :
- 1H/13C NMR : Confirm stereochemistry (e.g., (S)-configuration) and cyclopropane ring integrity .
- HPLC : Assess purity using a C18 column (UV detection at 254 nm) with acetonitrile/water gradients .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ at m/z 343.2 for C₁₉H₂₆N₄O) .
Advanced Research Questions
Q. What advanced methods are recommended for resolving conformational dynamics and crystal structure?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to determine absolute configuration and hydrogen-bonding networks. For example, monoclinic P2₁/c space groups are common for similar piperidine derivatives .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to analyze low-energy conformers and cyclopropane ring strain .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological activity?
- Key Modifications :
- Cyclopropyl Group : Replace with spirocyclic rings to enhance metabolic stability .
- Benzyl Substituent : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to modulate receptor binding .
- Biological Assays :
- In vitro : Screen for CNS activity using dopamine/serotonin transporter inhibition assays .
- In vivo : Evaluate pharmacokinetics (e.g., brain-blood barrier penetration in rodent models) .
Q. How should contradictory data on biological activity be resolved?
- Root Cause Analysis :
- Purity Discrepancies : Re-analyze batches via LC-MS to detect trace impurities (e.g., N-oxide byproducts) .
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) and validate with positive controls .
- Statistical Approaches : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
